

# An In-depth Technical Guide to S-Butyl Thiobenzoate

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## Compound of Interest

Compound Name: *S-Butyl Thiobenzoate*

Cat. No.: *B1281266*

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CAS Number: 7269-35-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **S-Butyl Thiobenzoate**, a thioester compound with potential applications in chemical synthesis and biomedical research. This document collates available physicochemical data, spectroscopic information, and synthetic protocols. While direct experimental applications in drug development are not extensively documented, this guide explores potential uses based on the known reactivity of thioesters and the biological activities of related compounds.

## Chemical and Physical Properties

**S-Butyl Thiobenzoate** is a colorless to light orange or yellow clear liquid.<sup>[1][2]</sup> Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> OS	[1][3][4]
Molecular Weight	194.29 g/mol	[1][4]
Boiling Point	160 °C at 23 mmHg	[5]
Density	1.05 g/cm <sup>3</sup>	[5]
Refractive Index	1.5520-1.5550	[5]
Flash Point	108.186 °C	[5]
LogP	3.36010	[5]
Purity (Typical)	>97.0% (GC)	[2]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **S-Butyl Thiobenzoate**.

Spectrum Type	Key Features	Source
<sup>1</sup> H NMR	Data available on PubChem	[3]
<sup>13</sup> C NMR	Data available on PubChem	[3]
Infrared (IR)	Data available on PubChem	[3]
Mass Spectrometry (MS)	Data available on PubChem	[3]

## Synthesis and Reactivity

### Synthesis

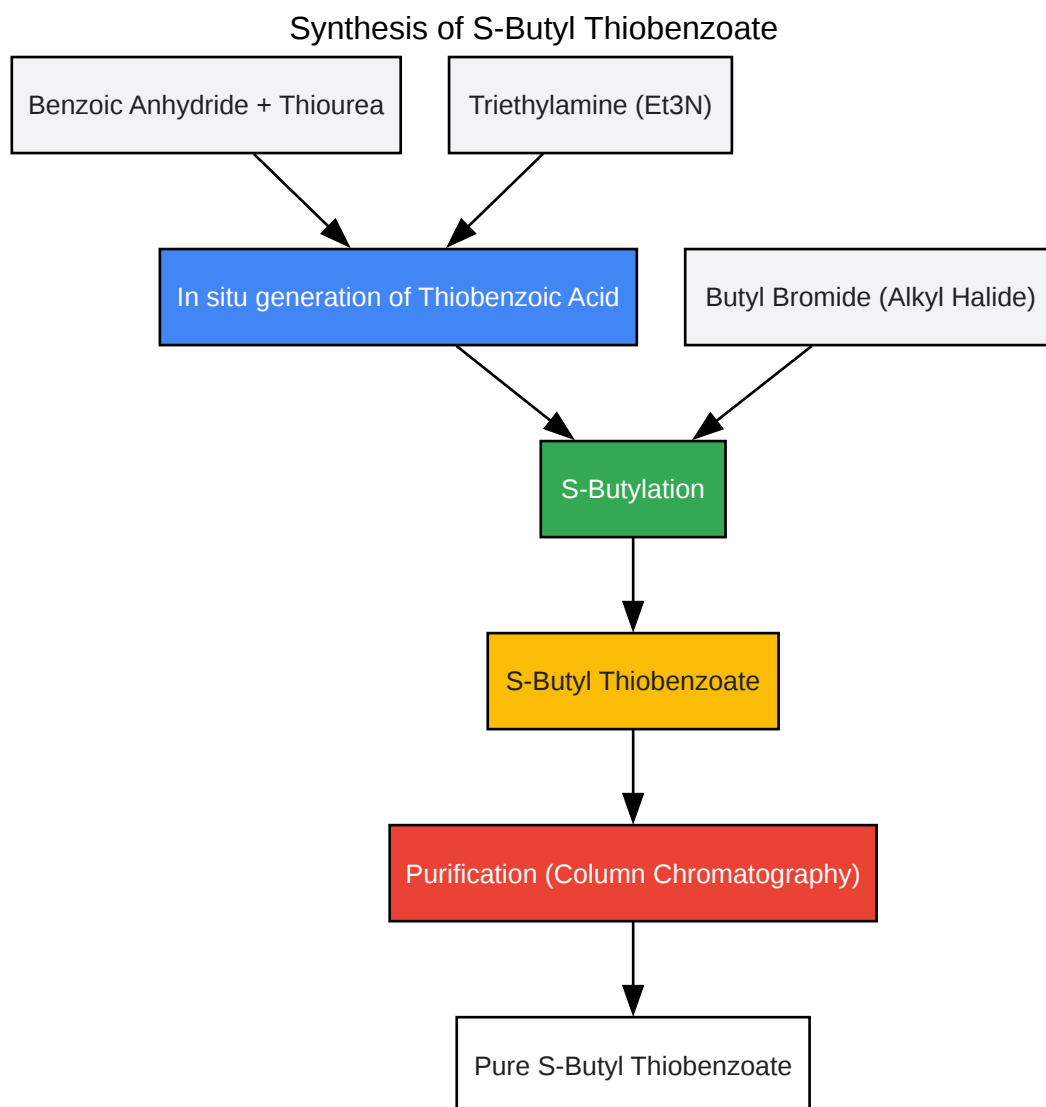
A common method for the synthesis of **S-Butyl Thiobenzoate** involves the reaction of benzoyl chloride with n-butanethiol. One documented one-pot procedure utilizes benzoic anhydrides and thiourea to generate the thiobenzoic acid in situ, which then reacts with an alkyl halide.[6]

Experimental Protocol: One-pot Synthesis of Thioesters[6]

This protocol describes a general method for thioester synthesis that can be adapted for **S-Butyl Thiobenzoate**.

- To a solution of benzoic anhydride (1.2 mmol) in triethylamine (0.5 mL), add thiourea (1.3 mmol).
- Stir the mixture at 40 °C for 30 minutes.
- Add water (1 mL) and butyl bromide (1 mmol) to the reaction mixture.
- Continue stirring at room temperature for 1 hour.
- Upon completion, perform an extractive work-up with ethyl acetate.
- Purify the crude product by silica gel column chromatography to obtain **S-Butyl Thiobenzoate**.

Logical Workflow for the Synthesis of **S-Butyl Thiobenzoate**



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Caption: A flowchart illustrating the one-pot synthesis of **S-Butyl Thiobenzoate**.

## Reactivity

The thioester linkage in **S-Butyl Thiobenzoate** is susceptible to nucleophilic attack. This reactivity is central to its potential applications in chemical biology and proteomics. For instance, thioesters can react with nucleophiles such as amines and thiols. The hydrolysis of thioesters, particularly under basic conditions, proceeds to yield the corresponding carboxylic acid and thiol.

## Potential Applications in Research and Drug Development

While specific applications of **S-Butyl Thiobenzoate** are not widely reported, its chemical nature as a thioester suggests potential utility in several areas of research.

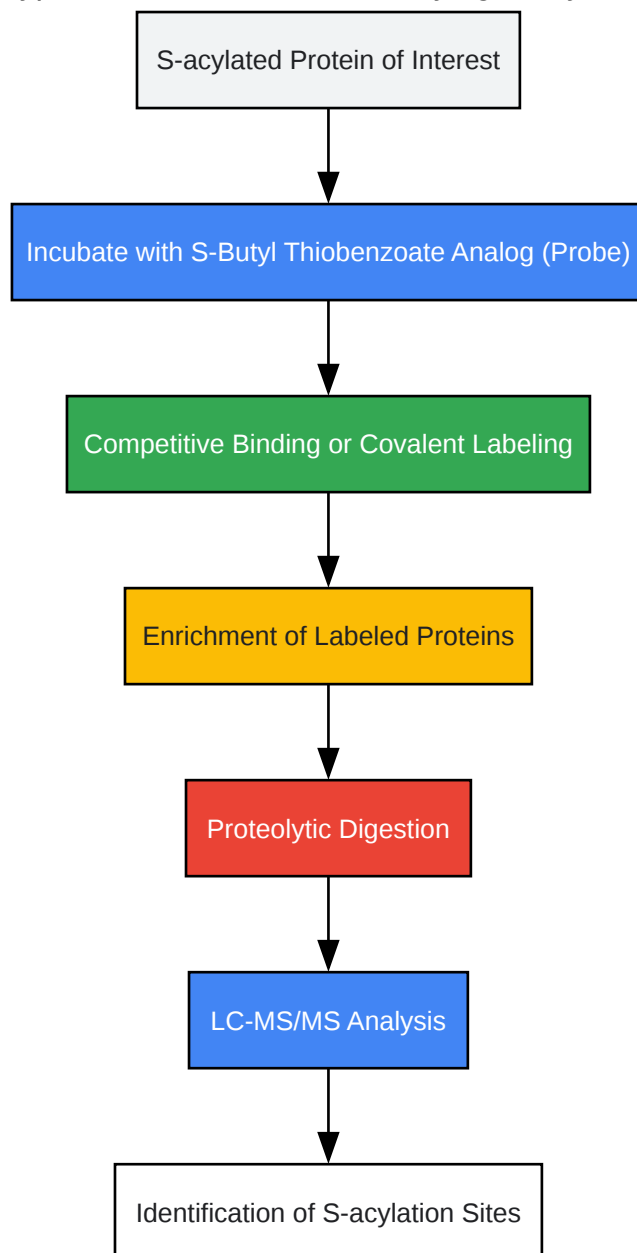
### Proteomics Research

Thioesters are integral to various proteomics techniques.[7] S-acylation, the attachment of fatty acids to cysteine residues via a thioester bond, is a crucial post-translational modification that can be studied using mass spectrometry.[8] The labile nature of the thioester bond presents both a challenge and an opportunity for developing chemical probes to study these modifications.[8]

#### Hypothetical Experimental Workflow: Probing Protein S-acylation

A compound like **S-Butyl Thiobenzoate** could potentially be used in competitive binding assays or as a building block for creating chemical probes to study S-acylated proteins.

## Hypothetical Workflow for Studying S-acylation

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Caption: A conceptual workflow for the use of a thiobenzoate probe in proteomics.

## Drug Discovery

Thioester-containing molecules have been explored as potential therapeutic agents. While there is no specific data on **S-Butyl Thiobenzoate**, related compounds have shown biological activity. For instance, some thio-benzodiazepines have been investigated as inhibitors of p53-

MDM2 protein-protein interactions.[9] Additionally, other benzoate derivatives have demonstrated antimicrobial activity.[10] Given these precedents, **S-Butyl Thiobenzoate** could be a candidate for screening in various biological assays.

Potential Biological Activities to Investigate:

- Antimicrobial Activity: Screening against a panel of bacteria and fungi.
- Cytotoxicity: Evaluation against various cancer cell lines.
- Enzyme Inhibition: Testing against enzymes where a reactive cysteine is present in the active site.

## Safety and Handling

The available safety data for **S-Butyl Thiobenzoate** indicates that it should be handled with care in a laboratory setting.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

Precautionary Statements:[11]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[11][12]

## Conclusion

**S-Butyl Thiobenzoate** is a readily synthesizable thioester with well-defined physicochemical properties. While its direct applications in drug development and proteomics are yet to be fully explored, its chemical reactivity and the biological activities of related compounds suggest that it could be a valuable tool for researchers. This guide provides a foundation of knowledge to encourage further investigation into the potential of **S-Butyl Thiobenzoate** in various scientific disciplines.

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